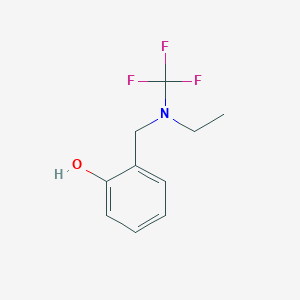
2-((Ethyl(trifluoromethyl)amino)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Ethyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with an ethyl(trifluoromethyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethyl(trifluoromethyl)amino)methyl)phenol typically involves the introduction of the ethyl(trifluoromethyl)amino group onto a phenol ring. One common method is through the reaction of phenol with ethyl(trifluoromethyl)amine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-((Ethyl(trifluoromethyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine .
科学研究应用
2-((Ethyl(trifluoromethyl)amino)methyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-((Ethyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
相似化合物的比较
Similar Compounds
Phenol, 2-(trifluoromethyl)-: This compound is similar but lacks the ethylamino group.
2-Propenoic acid, 2-Methyl-, 2- [ [ (trifluoroMethyl)sulfonyl]aMino]ethyl ester: Another compound with a trifluoromethyl group but different functional groups.
Uniqueness
The combination of these functional groups can result in enhanced biological activity and improved material properties compared to similar compounds .
属性
分子式 |
C10H12F3NO |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
2-[[ethyl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C10H12F3NO/c1-2-14(10(11,12)13)7-8-5-3-4-6-9(8)15/h3-6,15H,2,7H2,1H3 |
InChI 键 |
SPWRCUZYOACTCP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC=CC=C1O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


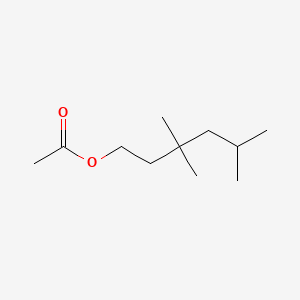
![2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13952335.png)
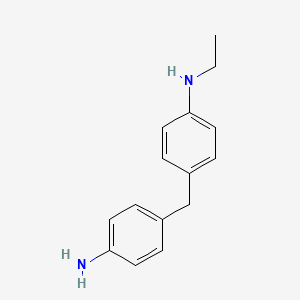
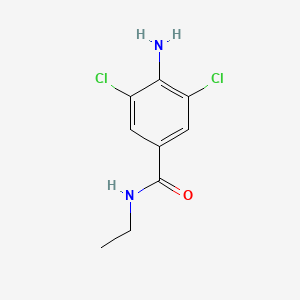

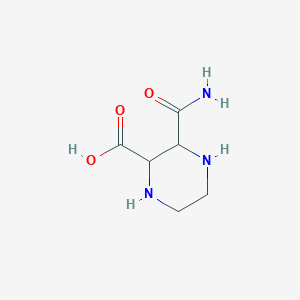
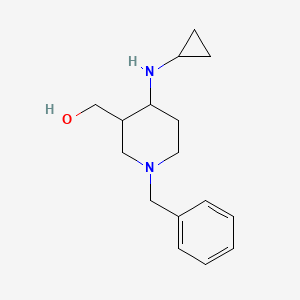

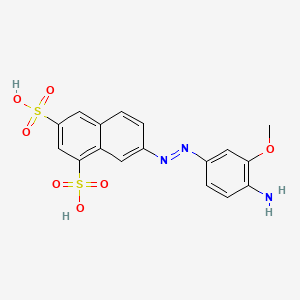

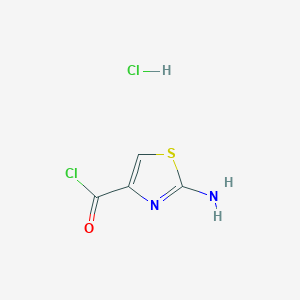
![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
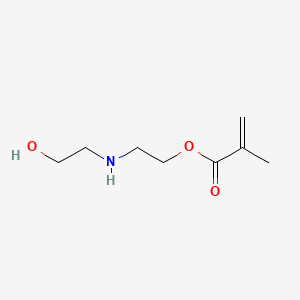
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
